Cas no 32024-04-7 (2-phenyl-4,5-dihydro-1H-imidazol-5-one)
2-phenyl-4,5-dihydro-1H-imidazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Imidazol-4-one, 1,5-dihydro-2-phenyl-
- 2-phenyl-1,4-dihydroimidazol-5-one
- 4H-Imidazol-4-one, 3,5-dihydro-2-phenyl-
- 2-Phenyl-4,5-dihydro-1h-imidazol-5-one
- 2-phenyl-5(4h)-imidazolone
- CS-0245911
- SCHEMBL2943926
- AKOS004904977
- EN300-313428
- 32024-04-7
- 987-571-8
- 2-phenyl-4,5-dihydro-1H-imidazol-5-one
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- MDL: MFCD01110102
- Inchi: 1S/C9H8N2O/c12-8-6-10-9(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)
- InChI Key: KFBMCKOKEPUGSN-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=NCC(=O)N1
Computed Properties
- Exact Mass: 160.063662883Da
- Monoisotopic Mass: 160.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.5Ų
2-phenyl-4,5-dihydro-1H-imidazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313428-0.05g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 0.05g |
$315.0 | 2023-02-25 | |
| Enamine | EN300-313428-0.1g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 0.1g |
$470.0 | 2023-02-25 | |
| Enamine | EN300-313428-0.25g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 0.25g |
$672.0 | 2023-02-25 | |
| Enamine | EN300-313428-0.5g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 0.5g |
$1058.0 | 2023-02-25 | |
| Enamine | EN300-313428-1.0g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-313428-2.5g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 2.5g |
$2660.0 | 2023-02-25 | |
| Enamine | EN300-313428-5.0g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 5.0g |
$3935.0 | 2023-02-25 | |
| Enamine | EN300-313428-10.0g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 10.0g |
$5837.0 | 2023-02-25 | |
| Enamine | EN300-172528-0.05g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 0.05g |
$315.0 | 2023-09-20 | |
| Enamine | EN300-172528-0.1g |
2-phenyl-4,5-dihydro-1H-imidazol-5-one |
32024-04-7 | 85% | 0.1g |
$470.0 | 2023-09-20 |
2-phenyl-4,5-dihydro-1H-imidazol-5-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-phenyl-4,5-dihydro-1H-imidazol-5-one
2-Phenyl-4,5-Dihydro-1H-Imidazol-5-One: A Comprehensive Overview
2-Phenyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 32024-04-7) is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as imidazolone derivative, is characterized by its unique structural features and diverse functional properties. In recent years, advancements in synthetic methodologies and the discovery of novel applications have further solidified its importance in both academic and industrial research.
The molecular structure of 2-phenyl-4,5-dihydro-1H-imidazol-5-one consists of a phenyl group attached to an imidazolone ring system. This arrangement imparts the compound with a combination of aromatic stability and heterocyclic reactivity, making it a valuable building block in organic synthesis. The imidazolone ring, which is a five-membered heterocycle containing two nitrogen atoms, exhibits interesting electronic properties that are exploited in various chemical transformations.
Recent studies have highlighted the potential of imidazolone derivatives in drug discovery. Researchers have explored their role as scaffolds for designing bioactive molecules targeting various therapeutic areas, such as anti-inflammatory agents and anticancer drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 2-phenyl-4,5-dihydro-1H-imidazol-5-one derivatives exhibit potent inhibitory activity against specific kinase enzymes, which are implicated in cancer progression. This finding underscores the compound's potential as a lead molecule for developing novel therapeutic agents.
In addition to its pharmacological applications, imidazolone derivatives have found utility in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in catalysis and metalloorganic frameworks (MOFs). A 2023 report in *Chemical Communications* detailed the synthesis of a MOF based on 2-phenyl-4,5-dihydro-1H-imidazol-5-one, which exhibited exceptional gas adsorption capabilities. Such advancements highlight the compound's versatility across multiple disciplines.
The synthesis of imidazolone derivatives has also undergone significant refinements in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols that leverage modern catalytic systems. For example, a 2023 paper in *Organic Letters* introduced a one-pot synthesis route for imidazolone derivatives using microwave-assisted conditions. This approach not only enhances reaction efficiency but also reduces environmental impact by minimizing waste generation.
Furthermore, the physical properties of imidazolone derivatives make them attractive for applications in electrochemistry and optoelectronics. The compound's conjugated system facilitates charge transport, making it suitable for use in organic semiconductors and light-emitting diodes (LEDs). A 2023 study published in *Advanced Materials* reported the integration of imidazolone derivatives into polymer blends to enhance their electrical conductivity without compromising mechanical integrity.
Despite its numerous advantages, the use of imidazolone derivatives is not without challenges. Issues such as scalability and cost-effectiveness remain critical considerations for industrial applications. However, ongoing research efforts are focused on addressing these limitations through innovative synthetic strategies and process optimization techniques.
In conclusion, 2-phenyl-4,5-dihydro-1H-imidazol-5-one stands as a testament to the ingenuity of modern chemistry. Its unique structural attributes and diverse functional properties continue to inspire groundbreaking research across multiple domains. As scientific advancements unfold, this compound is poised to play an increasingly pivotal role in shaping future innovations in medicine, materials science, and beyond.
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